Potassium (4-cbz-aminophenyl)trifluoroborate
Overview
Description
Potassium (4-cbz-aminophenyl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The compound has the molecular formula C₁₄H₁₂BF₃KNO₂ and a molecular weight of 333.16 g/mol . It is commonly used in organic synthesis, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
Potassium (4-cbz-aminophenyl)trifluoroborate is primarily used in research and development It’s known that boron-containing compounds like this one are often used in the synthesis of pharmaceuticals and fine chemicals .
Mode of Action
It’s known that organotrifluoroborates, such as this compound, are often used as nucleophilic coupling partners in metal-catalyzed cross-coupling reactions . These reactions are typically catalyzed by metals such as copper, rhodium, nickel, or palladium .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the safety data sheet advises against breathing its dust, fume, gas, mist, vapors, or spray, and recommends using personal protective equipment and ensuring adequate ventilation . It’s also advised to store the compound in a locked up place .
Biochemical Analysis
Biochemical Properties
Potassium (4-cbz-aminophenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in metal-catalyzed cross-coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. It is known to interact with palladium and nickel catalysts, which are commonly used in cross-coupling reactions . The nature of these interactions involves the transfer of the trifluoroborate group to the catalyst, enabling the formation of new chemical bonds.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been shown to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in metabolic processes . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, this compound can influence the production and utilization of energy within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in certain cellular compartments. The transport and distribution of this compound can impact its activity and function, influencing its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium (4-cbz-aminophenyl)trifluoroborate typically involves the reaction of an appropriate boronic acid or ester with potassium fluoride in the presence of a suitable solvent. One common method is the reaction of 4-cbz-aminophenylboronic acid with potassium bifluoride (KHF₂) in an aqueous medium. The reaction is carried out at room temperature and yields the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-cbz-aminophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and other organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce different boron-containing compounds .
Scientific Research Applications
Potassium (4-cbz-aminophenyl)trifluoroborate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Potassium (4-cbz-aminophenyl)trifluoroborate is unique compared to other similar compounds due to its stability and versatility. Similar compounds include:
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-aminocarbonylphenyl)trifluoroborate
These compounds share similar properties but differ in their specific functional groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
potassium;trifluoro-[4-(phenylmethoxycarbonylamino)phenyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3NO2.K/c16-15(17,18)12-6-8-13(9-7-12)19-14(20)21-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H,19,20);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBHDDIXRRMUNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647713 | |
Record name | Potassium (4-{[(benzyloxy)carbonyl]amino}phenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-45-9 | |
Record name | Potassium (4-{[(benzyloxy)carbonyl]amino}phenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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